
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)-, also known as WIN 55,212-2, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors, which are a part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and immune function. The potential therapeutic applications of WIN 55,212-2 include the treatment of chronic pain, inflammation, anxiety, and neurological disorders.
Mecanismo De Acción
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 exerts its pharmacological effects by binding to and activating the cannabinoid receptors in the body. The cannabinoid receptors are G protein-coupled receptors that are primarily located in the central and peripheral nervous systems. Activation of the cannabinoid receptors by 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 leads to the modulation of various physiological processes, including pain sensation, inflammation, mood, and appetite.
Biochemical and Physiological Effects:
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation by modulating the activity of the endocannabinoid system. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the serotonin and noradrenaline systems in the brain. Additionally, 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 is its potential for off-target effects, as it has been shown to interact with other receptors, such as the TRPV1 receptor.
Direcciones Futuras
There are several potential future directions for the research on 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2. One area of interest is the development of novel analogs of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, the potential use of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 as a tool for studying the endocannabinoid system and its role in various physiological processes remains an area of active research.
Métodos De Síntesis
The synthesis of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 involves the reaction of 2-Imidazolidinone and 1-naphthylmethylchloride in the presence of an ethylating agent, such as sodium ethoxide or potassium ethoxide. The reaction is typically carried out in a solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 have been extensively studied in preclinical and clinical trials. Studies have shown that 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of chronic pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects, which suggest its potential use in the treatment of anxiety and mood disorders. Additionally, 2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- 55,212-2 has been studied for its potential neuroprotective effects, which may make it a useful therapeutic agent for the treatment of neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propiedades
Número CAS |
101564-86-7 |
|---|---|
Nombre del producto |
2-Imidazolidinone, 4-ethoxy-1-(1-naphthyl)- |
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
4-ethoxy-1-naphthalen-1-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-10-17(15(18)16-14)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3,(H,16,18) |
Clave InChI |
YFUFISRAPYHEPS-UHFFFAOYSA-N |
SMILES |
CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CCOC1CN(C(=O)N1)C2=CC=CC3=CC=CC=C32 |
Sinónimos |
4-ethoxy-1-naphthalen-1-yl-imidazolidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



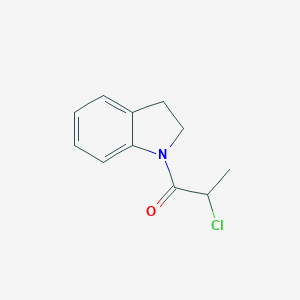
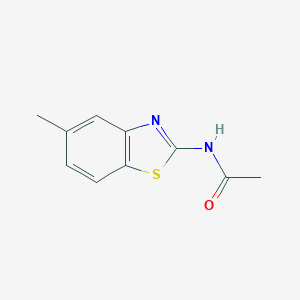


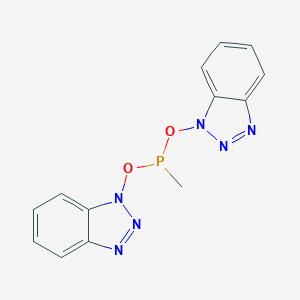
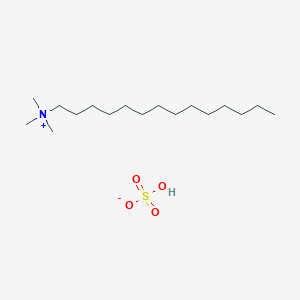
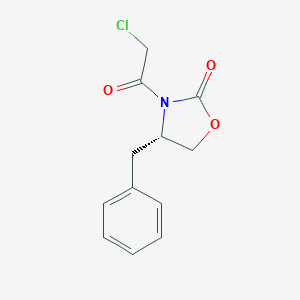

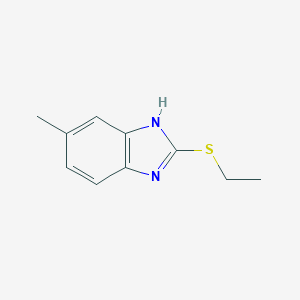


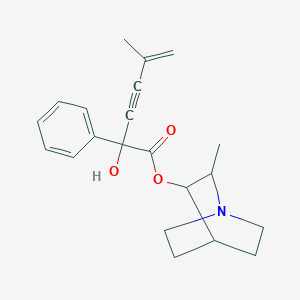

![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)